2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is an organic compound with the molecular formula C6H5Cl3N2O2 It is characterized by the presence of a trichloroacetamide group attached to a 5-methyl-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of trichloroacetic acid with 5-methyl-1,2-oxazole in the presence of a suitable base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst/Base: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products Formed
Substitution: Formation of substituted amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide
- 2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide
Uniqueness
2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
349637-08-7 |
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Molecular Formula |
C6H5Cl3N2O2 |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H5Cl3N2O2/c1-3-2-4(11-13-3)10-5(12)6(7,8)9/h2H,1H3,(H,10,11,12) |
InChI Key |
YNPJNHVZTVCDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(Cl)(Cl)Cl |
solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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